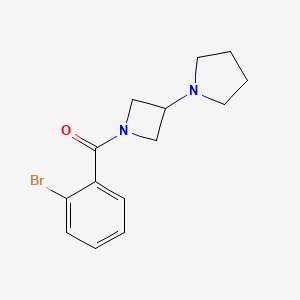![molecular formula C18H27BO4 B2613617 Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate CAS No. 1365610-75-8](/img/structure/B2613617.png)
Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical intermediate often used in pharmaceutical and chemical industries . It is typically a colorless oily substance at room temperature .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Environmental Impact and Biodegradation
- Ethyl tert-butyl ether (ETBE), a compound related to the chemical structure of interest, has been studied for its environmental impact and biodegradation processes. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism with alkanes have been identified, suggesting potential pathways for mitigating environmental pollution caused by ether oxygenates like ETBE in soil and groundwater. These findings highlight the environmental relevance of compounds structurally related to Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate and their potential applications in environmental bioremediation (Thornton et al., 2020).
Chemical Synthesis and Material Science
- Benzoxaboroles, compounds related to the boron-containing moiety in Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate, are recognized for their versatile applications in organic synthesis and material science. They serve as building blocks, protecting groups, and have biological activities, demonstrating the chemical versatility and potential application areas of compounds containing boron-related structures (Adamczyk-Woźniak et al., 2009).
Potential Applications in Organic Electronics
- The study of organic thermoelectric materials, particularly focusing on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, showcases the potential of boron-containing compounds and related structures in developing advanced materials for electronic applications. These materials exhibit promising thermoelectric properties, indicating the relevance of research on compounds like Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate in the field of organic electronics (Yue & Xu, 2012).
Reproductive and Developmental Toxicity Studies
- While studies directly addressing Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate were not found, research on ethyl t-butyl ether (ETBE) provides insights into the reproductive and developmental toxicity of similar compounds. These studies contribute to the understanding of the toxicological profile of related substances, aiding in the assessment and regulation of their safe use (Peyster, 2010).
Safety and Hazards
作用機序
Target of Action
The compound “Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate” contains a boronic ester group, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds, including pharmaceuticals .
Mode of Action
In a Suzuki-Miyaura reaction, the boronic ester group in “Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate” would typically react with a halide or pseudohalide compound in the presence of a base and a palladium catalyst . The reaction forms a new carbon-carbon bond, and the boronic ester group is replaced by the group from the halide or pseudohalide compound .
Result of Action
The primary result of the action of “Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate” is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds.
Action Environment
The efficacy and stability of “Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate” in Suzuki-Miyaura reactions can be influenced by various factors, including the choice of base, the palladium catalyst used, the temperature, and the solvent . These factors can be optimized to improve the yield and selectivity of the reaction .
特性
IUPAC Name |
ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-6-21-16(20)9-7-8-14-10-12-15(13-11-14)19-22-17(2,3)18(4,5)23-19/h10-13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICUUJMNIFAKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2613534.png)
![1,3-Dimethyl-7-propan-2-yl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2613535.png)
![2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2613539.png)
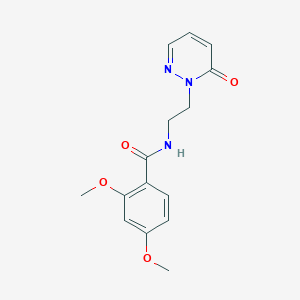
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2613541.png)
![3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2613542.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)
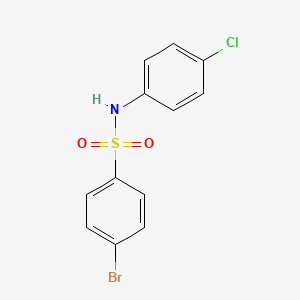
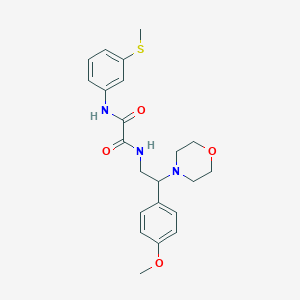
![7-hydroxy-1-methyl-9-naphthalen-1-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2613551.png)
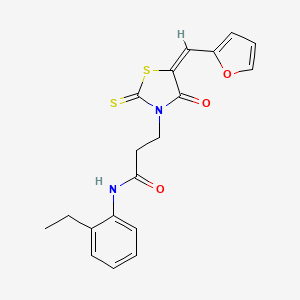
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)
